molecular formula C6H13F2N B2555514 5,5-Difluorohexan-1-amine CAS No. 1546331-96-7

5,5-Difluorohexan-1-amine

Cat. No.: B2555514
CAS No.: 1546331-96-7
M. Wt: 137.174
InChI Key: NOLQNJHXMZABLY-UHFFFAOYSA-N
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Description

5,5-Difluorohexan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexane chain, with an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexan-1-amine typically involves the introduction of fluorine atoms into a hexane backbone followed by the incorporation of an amine group. One common method is the difluoromethylation of hexan-1-amine using difluorocarbene reagents. This reaction can be carried out under mild conditions using a base such as potassium carbonate in the presence of a difluorocarbene precursor like chlorodifluoromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluorohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 5,5-Difluorohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5,5-Difluorohexan-1-amine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets .

Properties

IUPAC Name

5,5-difluorohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N/c1-6(7,8)4-2-3-5-9/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLQNJHXMZABLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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